Beta-alanine betaine

Overview

Description

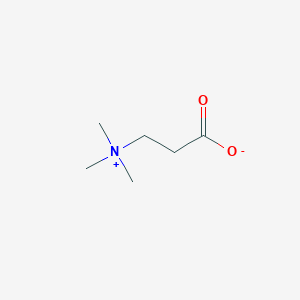

Beta-alanine betaine is a beta-alanine derivative arising from quaternisation of the nitrogen of beta-alanine with three methyl groups and removal of the proton attached to the carboxy group. It is an osmoprotective compound accumulated by most members of the highly stress-tolerant Plumbaginaceae family. It has a role as a plant metabolite. It is an amino-acid betaine and a beta-alanine derivative.

Scientific Research Applications

Osmoprotection in Plants : Beta-alanine betaine is accumulated by most members of the Plumbaginaceae family and plays a significant role in plant tolerance to salinity and hypoxia. Its synthetic pathway in plants involves S-adenosyl-L-methionine-dependent N-methylations of beta-Alanine, which is a target for metabolic engineering to enhance stress tolerance in crops (Rathinasabapathi, Fouad, & Sigua, 2001).

Beta-Alanine Biosynthesis in Yeast : In Saccharomyces cerevisiae, beta-alanine biosynthesis is essential for coenzyme A production. The ALD2 and ALD3 genes play a crucial role in converting 3-aminopropanal to beta-alanine, highlighting its importance in cellular metabolism (White, Skatrud, Xue, & Toyn, 2003).

Biotechnological Production : Beta-alanine has attracted interest due to its use as a precursor for industrial chemicals in medicine, feed, food, and environmental applications. Advances in biological production methods, as opposed to chemical methods, are being explored to address environmental concerns and fossil fuel depletion (Wang, Mao, Wang, Ma, & Chen, 2021).

Role in Plant Metabolism : In plants, beta-alanine participates in various functions, including lignin biosynthesis, ethylene production, and as an osmoprotective compound. It is also involved in the response to temperature extremes, drought, and heavy metal shock (Parthasarathy, Savka, & Hudson, 2019).

Supplementation in Athletes : Beta-alanine supplementation in athletes and non-athletes shows improvements in perceived exertion and muscle fatigue, although evidence for performance enhancement is less clear (Zanella, Alves, & Souza, 2017).

Impact on Anaerobic Exercise Performance : Beta-alanine supplementation's impact on anaerobic performance in sports such as rugby has been studied, with findings suggesting little to no impact on body composition and performance (Smith, Harty, Stecker, & Kerksick, 2019).

Metabolic Engineering for Enhanced Production : Strategies involving metabolic engineering in Escherichia coli have been attempted to enhance β-alanine biosynthesis for industrial purposes, indicating its potential as a microbial cell factory product (Wang, Zhou, Li, Ding, Liu, & Zheng, 2021).

Safety and Hazards

: Stellingwerff, T. (2020). An update on beta-alanine supplementation for athletesSports Science Exchange, 208. : Sandford, G. N., & Stellingwerff, T. (2019). Nutritional considerations for middle-distance running eventsInternational Journal of Sport Nutrition and Exercise Metabolism, 29(2), 199-207. : Perim, P., Marticorena, F. M., & Roschel, H. (2017). Beta-alanine supplementation in sports: application in strength sportsRevista Brasileira de Medicina do Esporte, 23(2), 151-155. : Journal of Nutrition. (n.d.). Beta-Alanine: What is Beta-Alanine? Retrieved from source : WebMD. (n.d.). BETA-ALANINE - Uses, Side Effects, and More. Retrieved from source

Properties

IUPAC Name |

3-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZVSMNFVFBOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6458-06-6 | |

| Record name | β-Alanine betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6458-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006458066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)

![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)